Avoparcin-beta

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

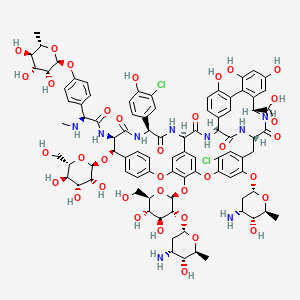

(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H101Cl2N9O36/c1-30-67(107)46(92)25-58(125-30)131-52-27-53-45(91)19-37(52)20-48-80(117)99-65(86(123)124)43-23-39(103)24-51(106)60(43)42-17-35(9-15-49(42)104)62(82(119)95-48)96-84(121)64-38-21-54(78(55(22-38)130-53)136-89-79(74(114)71(111)57(29-102)133-89)134-59-26-47(93)68(108)31(2)126-59)128-40-13-7-34(8-14-40)77(135-88-76(116)73(113)70(110)56(28-101)132-88)66(85(122)97-63(83(120)98-64)36-10-16-50(105)44(90)18-36)100-81(118)61(94-4)33-5-11-41(12-6-33)129-87-75(115)72(112)69(109)32(3)127-87/h5-19,21-24,27,30-32,46-48,56-59,61-77,79,87-89,94,101-116H,20,25-26,28-29,92-93H2,1-4H3,(H,95,119)(H,96,121)(H,97,122)(H,98,120)(H,99,117)(H,100,118)(H,123,124)/t30-,31-,32-,46+,47+,48-,56-,57+,58-,59-,61-,62+,63-,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASDGWYZIKZSQE-ZUWMJMDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H101Cl2N9O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016502 | |

| Record name | Avoparcin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1943.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73957-87-6 | |

| Record name | Avoparcin-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073957876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avoparcin-beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avoparcin α, 49-chloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOPARCIN-.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W47D7146JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Classification and Origin of Avoparcin Beta

Avoparcin (B1665849) is a glycopeptide antibiotic that is effective against Gram-positive bacteria. wikipedia.orgwikipedia.org It is a mixture of two closely related chemical compounds: α-avoparcin and β-avoparcin. wikipedia.org The key difference between these two components is the presence of an additional chlorine atom in β-avoparcin. wikipedia.org

The compound is a fermentation product of the bacterium Streptomyces candidus wikipedia.orgasm.orgontosight.ai or, as noted in some research, Actinoplanes coloradoensis. nih.gov Glycopeptide antibiotics, the class to which Avoparcin belongs, are composed of glycosylated cyclic or polycyclic nonribosomal peptides. wikipedia.org This class also includes other significant antibiotics such as vancomycin (B549263) and teicoplanin. wikipedia.orgnih.gov Avoparcin shares a close chemical similarity with vancomycin. wikipedia.orgmcmaster.caresearchgate.net

Table 1: Chemical and Structural Details of Avoparcin-beta

| Identifier | Value | Source |

|---|---|---|

| Chemical Formula | C89H101Cl2N9O36 | univ-lille.fruni.lu |

| Monoisotopic Mass | 1941.572626089 g/mol | univ-lille.fr |

| CAS Number | 73957-87-6 | wikipedia.org |

| PubChem CID | 20055226 | wikipedia.org |

Historical Context of Avoparcin Complex Research and Its Implications

Structural Elucidation of Avoparcin-beta

The determination of this compound's structure has been a subject of detailed scientific inquiry, revealing a complex, polycyclic glycopeptide. Its characterization relies on comparative analysis with its close relatives and meticulous stereochemical studies.

Comparative Analysis with Alpha-Avoparcin and Vancomycin

Avoparcin is typically found as a mixture of two closely related compounds: α-avoparcin and β-avoparcin. wikipedia.org The primary structural difference between these two forms is the presence of an additional chlorine atom on β-avoparcin. wikipedia.orgmdpi.commedkoo.com This distinction, while seemingly minor, influences its properties. For instance, studies have shown that β-avoparcin exhibits slightly higher binding affinities compared to α-avoparcin, especially for receptors to which it binds strongly. researchgate.netcapes.gov.br

Both avoparcin variants share a significant structural similarity with vancomycin, another critical glycopeptide antibiotic. wikipedia.orgmedkoo.com They all possess a characteristic "basket" shape formed by three or four fused macrocyclic rings composed of linked amino acids and substituted phenols. mdpi.com However, despite their similarities, they belong to different structural groups based on the residues at specific positions. Vancomycin is in a group with aliphatic residues at positions 1 and 3, whereas avoparcin is classified in a group with distinct aromatic residues at these same positions. The solution phase binding affinities of both α- and β-avoparcin for a range of bacterial cell-wall mimicking peptides are in the same order as those of vancomycin. researchgate.netcapes.gov.br

Investigations into Stereochemical Configurations

The three-dimensional arrangement of atoms, or stereochemistry, is crucial to the function of complex molecules like this compound. It possesses 32 stereogenic centers, contributing to its intricate architecture. mdpi.com

Key research has established the absolute stereochemistry of avoparcin. nih.govguidechem.com This was achieved by isolating the N-methyl terminal amino acid of the aglycone (the non-sugar portion of the molecule). nih.gov This isolated component was found to have a negative optical rotation, which corresponds to an R-configuration. nih.gov This finding was a critical step in defining the precise three-dimensional structure of the molecule.

Conformational Studies and Molecular Dynamics

The biological activity of a molecule is not only determined by its static structure but also by its flexibility and the different shapes, or conformations, it can adopt. Nuclear Magnetic Resonance (NMR) studies have been instrumental in analyzing the conformations of this compound and its analogues in aqueous solutions. nih.gov

These studies, based on ¹H chemical shifts and nuclear Overhauser enhancement data, have revealed that while the C-terminal region of the molecule is conformationally similar across different analogues, significant differences exist in the N-terminal region between β-avoparcin and its epimer, epi-beta-avoparcin. nih.gov Research has characterized the side chain of avoparcin as flexible, allowing it to adopt various spatial arrangements. This flexibility is believed to be related to its interaction with biological targets.

Characterization of Epimers

Epimers are stereoisomers that differ in configuration at only one stereocenter. The epimerization of avoparcin has been studied in detail. nih.gov Epi-beta-avoparcin is an epimer of β-avoparcin, differing only in the stereochemistry at position 1' of the NH2-terminal phenylsarcosine subunit. nih.gov

The characterization and differentiation of these epimers are accomplished through various analytical techniques. When an epimerized solution of avoparcin was analyzed, the isolated N-methyl terminal amino acid showed a positive optical rotation, indicating the S-configuration, the opposite of the native form. nih.gov A comparison of the circular dichroism (CD) curves of β-avoparcin and epi-beta-avoparcin also provides a method for their distinction. nih.govjst.go.jp Furthermore, High-Performance Liquid Chromatography (HPLC) is a key technique used to resolve and identify avoparcin epimers.

This difference in stereochemistry at a single position between β-avoparcin and epi-beta-avoparcin leads to conformational differences in the N-terminal region of the molecules, which may account for observed variations in their activity. nih.gov

Biosynthetic Pathways and Production Optimization Research

Producers and Fermentation Systems

The production of avoparcin (B1665849), including its β-avoparcin component, is achieved through fermentation of the bacterium Amycolatopsis coloradensis. mdpi.comuea.ac.uk Significant research has focused on optimizing both the producing strain and the fermentation process to maximize yields.

Significant variability in avoparcin production exists among different strains and even within populations of a single strain of A. coloradensis. researchgate.net Researchers have found that selecting for specific colony morphologies is a powerful strategy for strain improvement. High-producing strains often exhibit a non-spore-forming, fluffy white or light-yellow aerial mycelium. mdpi.com One study successfully isolated a high-producing morphological variant, designated C14, which was characterized by limited production of aerial mycelium and spores. mdpi.com

The selection of these morphological variants can dramatically increase antibiotic yields. By isolating non-spore-producing phenotypes, researchers have achieved avoparcin production levels as high as 9 g/L in flask fermentations. researchgate.net This approach of selecting for specific sterile morphologies is considered a key initial strategy in strain improvement programs for industrial production.

Table 1: Impact of Morphological Variant Selection on Avoparcin Production

| Strain Characteristic | Production Level of Avoparcin Complex | Reference |

| Unselected Population | Ranging from approx. 1 g/L | mdpi.com |

| Selected High-Producer (C14) | Up to 9 g/L | mdpi.comresearchgate.net |

| Non-spore Producing Phenotypes | Up to 9 g/L |

The composition of the culture medium and the precise control of physical parameters are critical for successful avoparcin production. The process is typically conducted via submerged fermentation in large-scale, controlled bioreactors. nih.govgoogle.com

Fermentation Media: The media are complex, designed to support robust growth and secondary metabolite production. Common components include:

Carbon Sources: Dextrose and soluble starch are often utilized. researchgate.net

Nitrogen Sources: Yeast extract and malt (B15192052) extract provide essential nitrogen and growth factors. researchgate.net

Trace Elements: Minerals such as magnesium sulfate (B86663) are included to support enzymatic functions. nih.gov

Process Parameters: Strict control over fermentation conditions is essential for maximizing yield. Key parameters include:

pH: The pH is typically maintained in a range of 6.5 to 7.6. mdpi.comgoogle.com In one optimized process, the pH was kept between 7.2 and 7.6. mdpi.com

Temperature: Optimal temperatures for fermentation are generally around 28-31°C. google.com

Agitation and Aeration: Adequate mixing and oxygen supply are crucial. Shaker speeds of 180 rpm have been used in lab-scale experiments.

Biomass: Production can reach a packed mycelium volume (PMV) of up to 25%. mdpi.com

Table 2: Optimized Fermentation Parameters for Avoparcin Production

| Parameter | Optimized Range/Value | Reference |

| pH | 7.2–7.6 | mdpi.com |

| Temperature | 28–31°C | google.com |

| Incubation Time | 120–144 hours | mdpi.com |

| Packed Mycelium Volume (PMV) | ~25% (±5%) | mdpi.com |

Amycolatopsis coloradensis Strain Variation and Morphological Optimization

Biosynthetic Gene Clusters and Enzyme Pathways

The synthesis of avoparcin is directed by a large biosynthetic gene cluster (BGC) within the genome of Amycolatopsis coloradensis. secondarymetabolites.org This cluster encodes a suite of enzymes that construct the molecule in a multi-step process characteristic of non-ribosomal peptide antibiotics.

The core of the avoparcin molecule is a heptapeptide (B1575542), assembled by a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex. Following the assembly of this peptide backbone, a series of tailoring enzymes modify it to create the final, biologically active structure. These modifications include:

Oxidative Cross-linking: Cytochrome P450 monooxygenases catalyze the cross-linking of aromatic amino acid residues, creating the rigid, cup-like structure typical of glycopeptide antibiotics. biomolther.orguq.edu.au

Glycosylation: Specific glycosyltransferases attach sugar moieties to the peptide core.

Halogenation: A halogenase enzyme is responsible for the chlorination of the aromatic rings. The difference between α-avoparcin and β-avoparcin lies in the degree of chlorination. mdpi.com

The avoparcin BGC also contains resistance genes, such as vanHAX orthologues. nih.govcapes.gov.br These genes provide a self-resistance mechanism for A. coloradensis, preventing the antibiotic from inhibiting its own cell wall synthesis. nih.gov

Isolation and Characterization of Novel Avoparcin Analogs from Fermentation

During fermentation, A. coloradensis produces not only α- and β-avoparcin but also a variety of structurally related minor analogs. mdpi.comresearchgate.net These analogs can result from variations in the biosynthetic process, such as the incorporation of different precursor units or alternative tailoring reactions.

Recent research has led to the discovery of previously undescribed analogs. For instance, a study setting up production for avoparcin standards uncovered a novel "ristosamynil-avoparcin". mdpi.comresearchgate.net This new complex, containing both α- and β-ristosamynil-avoparcin, was found to be produced alongside the canonical α- and β-avoparcin. researchgate.net

The isolation and purification of these compounds from the fermentation broth are typically achieved using affinity chromatography, often with a Sepharose-D-alanyl-D-alanine resin, followed by analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Structural elucidation is then performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net The discovery of these analogs highlights the biosynthetic plasticity of A. coloradensis and offers opportunities for identifying new molecules with potentially novel properties. researchgate.net

Molecular Mechanisms of Antibacterial Action Research

Inhibition of Bacterial Cell Wall Synthesis Pathways

The fundamental mechanism of action for avoparcin-beta, as with other glycopeptide antibiotics, is the inhibition of bacterial cell wall synthesis. slideshare.net This class of antibiotics targets the extracellular steps of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall. annualreviews.org Peptidoglycan provides rigidity to the cell wall, and its synthesis involves the polymerization of precursors like N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). nih.gov

Avoparcin (B1665849) intervenes by binding to the precursors of the cell wall. umn.edu This binding physically obstructs the enzymes, such as transglycosylases and transpeptidases (also known as penicillin-binding proteins or PBPs), that are responsible for incorporating these precursors into the growing peptidoglycan chain. umn.eduannualreviews.org Specifically, the binding of the antibiotic to the lipid-bound N-acetyl glucosaminyl-N-acetylmuramyl-pentapeptide precursor prevents the subsequent transglycosylation reaction. annualreviews.orgriksdagen.se By blocking these key enzymatic steps, avoparcin effectively halts the extension and cross-linking of the peptidoglycan network, leading to a cessation of cell wall synthesis. umn.edudoseme-rx.com This ultimately compromises the cell's structural integrity, often resulting in cell death. umn.edu

Specific Binding to Peptidoglycan Precursor Termini (D-Ala-D-Ala)

The specificity of avoparcin's action is derived from its high affinity for the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan pentapeptide precursors. annualreviews.organnualreviews.org These precursors, such as undecaprenyl-(muramyl-glucosaminyl)-pentapeptide (Lipid II), are the specific targets. annualreviews.org Avoparcin forms a stable complex with the acyl-D-Ala-D-Ala terminus through a series of hydrogen bonds. annualreviews.orgoup.com This binding event is the molecular basis for its inhibitory action on the cell wall synthesis pathway. oup.com

Studies using electrospray ionization mass spectrometry (ESI-MS) have been conducted to determine the solution-phase affinity constants of both α- and β-avoparcin with various synthetic peptides that mimic the bacterial cell wall receptor. nih.govresearchgate.net These experiments consistently show that while the binding affinities of both avoparcin forms are in the same order as the related glycopeptide vancomycin (B549263), β-avoparcin displays slightly higher binding affinities than α-avoparcin, especially for the more strongly binding receptor-mimicking peptides. nih.govresearchgate.net This enhanced binding affinity of β-avoparcin correlates with its greater antibacterial potency. researchgate.net

Binding Affinities of Avoparcin Variants to Receptor-Mimicking Peptides

Comparison of the binding behavior of α-avoparcin and β-avoparcin with different peptide termini, as determined by electrospray ionization mass spectrometry. Data indicates that β-avoparcin generally exhibits a higher affinity.

| Receptor-Mimicking Peptide | Avoparcin Variant | Relative Binding Affinity | Observation |

|---|---|---|---|

| N,N'-diacetyl-L-Lys-D-Ala-D-Ala (KAA) | α-Avoparcin | Lower | β-avoparcin is noted to be approximately three times more active than α-avoparcin. uu.nl |

| N,N'-diacetyl-L-Lys-D-Ala-D-Ala (KAA) | β-Avoparcin | Higher | |

| N,N'-Ac2-L-Lys-D-Ala-D-Ser | α-Avoparcin | Lower | The relative ion signal intensities indicate β-avoparcin has a higher affinity for this peptide compared to α-avoparcin. researchgate.net |

| N,N'-Ac2-L-Lys-D-Ala-D-Ser | β-Avoparcin | Higher |

Influence on Bacterial Cell Physiology and Viability

By disrupting the synthesis of the primary structural component of the cell wall, this compound's action has profound effects on bacterial physiology, culminating in a loss of viability. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death, which classifies avoparcin as a bactericidal agent. umn.edu

The antibacterial potency of avoparcin has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various bacterial strains. Research comparing several glycopeptides demonstrated the activity of an avoparcin mixture (α and β forms) against Micrococcus flavus. uu.nl In pure culture studies, the growth of cellulolytic Gram-positive bacteria, such as ruminococci, was found to be significantly inhibited by avoparcin. researchgate.net Conversely, some bacteria like Bacteroides succinogenes, while still susceptible, are more resistant to avoparcin than ruminococci. researchgate.net This differential susceptibility can lead to shifts in the balance of bacterial populations in environments like the ovine rumen. researchgate.net

Minimum Inhibitory Concentrations (MIC) of Avoparcin

The following table shows the MIC values for an avoparcin mixture against a specific indicator strain, providing a quantitative measure of its antibacterial activity.

| Antibiotic | Indicator Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Avoparcin (Avo) | Micrococcus flavus | 0.33 ± 0.11 | uu.nl |

Hypothesized Role of Dimerization in Antimicrobial Activity

For some glycopeptide antibiotics like vancomycin, self-dimerization is considered a factor that can enhance antimicrobial activity. oup.com The formation of antibiotic dimers at the cell surface is thought to increase the avidity of binding to the D-Ala-D-Ala targets, a phenomenon known as cooperative binding. oup.com It has been hypothesized that this dimerization could play a role in the efficacy of avoparcin as well.

However, experimental evidence suggests that dimerization is not a significant contributor to the antimicrobial activity of avoparcin. uu.nl In studies using electrospray ionization mass spectrometry, the dimerization constants for both α- and β-avoparcin were found to be too low to be accurately determined under the experimental conditions. researchgate.net This is in contrast to other glycopeptides where dimerization is more readily observed. researchgate.net Further research using a water-soluble variant of Lipid II as a more accurate model of the bacterial cell wall target has also cast doubt on the general hypothesis that antibiotic self-dimerization is essential for in-vivo efficacy for all glycopeptides. uu.nl Therefore, while dimerization is a recognized mechanism for some related compounds, current research indicates it is not a primary driver of this compound's antimicrobial potency. researchgate.netuu.nl

Advanced Studies on Molecular Interactions and Binding Affinities

Quantitative Determination of Solution-Phase Binding Affinities

The efficacy of glycopeptide antibiotics like avoparcin-beta is fundamentally linked to their ability to bind with high affinity to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of peptidoglycan precursors in bacterial cell walls. The strength of this interaction, or binding affinity, can be quantified in solution, providing critical insights into the molecule's mechanism of action. Affinity electrospray ionization mass spectrometry (ESI-MS) has proven to be a highly effective method for determining the solution-phase affinity constants of avoparcin (B1665849) isoforms with various receptor-mimicking peptides. capes.gov.brresearchgate.net This technique is efficient and allows for the parallel determination of multiple affinity constants from complex mixtures of antibiotics and their target receptors. researchgate.net

To study binding affinities in a controlled setting, researchers use synthetic peptides that mimic the natural target of the antibiotic. A commonly used model is the tripeptide N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine (also referred to as Ac2-L-Lys-D-Ala-D-Ala or KAA). Studies using ESI-MS have successfully determined the binding constants for this compound and this receptor-mimicking peptide. researchgate.net These quantitative assessments are crucial for understanding the specific molecular recognition events that underpin the antibiotic's function.

The data below, derived from ESI-MS studies, shows the association constants (Kₐ) for this compound and its related isoform, avoparcin-alpha, with the receptor-mimicking peptide Ac2-L-Lys-D-Ala-D-Ala. A higher Kₐ value indicates a stronger binding affinity.

Avoparcin is typically found as a mixture of two major isoforms, alpha (α) and beta (β), which differ by a single chlorine atom on one of the aromatic rings. researchgate.net While structurally very similar, studies have revealed differences in their binding affinities. Research consistently shows that β-avoparcin displays slightly higher binding affinities than α-avoparcin, a difference that becomes more pronounced with strongly binding receptor-mimicking peptides. researchgate.net

Interactive Data Table: Association Constants (Kₐ) of Avoparcin Isoforms

The following table presents the association constants (Kₐ), a measure of binding affinity, for α-avoparcin and β-avoparcin with the receptor-mimicking peptide N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine. The data was determined using electrospray ionization mass spectrometry (ESI-MS).

| Compound | Receptor Mimic | Association Constant (Kₐ) in M⁻¹ (x 10³) |

| α-Avoparcin | Ac₂-L-Lys-D-Ala-D-Ala | 2.6 |

| β-Avoparcin | Ac₂-L-Lys-D-Ala-D-Ala | 5.9 |

Data sourced from van de Kerk-van Hoof, et al. (1999). researchgate.net

Interactions with Receptor-Mimicking Peptides

Ligand-Binding Thermodynamics and Kinetics

The binding of a ligand like this compound to its receptor is governed by thermodynamic and kinetic principles. Thermodynamics describes the energy changes associated with the binding event, while kinetics describes the rate at which binding and unbinding occur.

Thermodynamics of binding is defined by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). europeanpharmaceuticalreview.com

Enthalpy (ΔH) reflects the change in heat from the formation and breaking of non-covalent bonds (like hydrogen bonds) between the drug and its target. europeanpharmaceuticalreview.com

Entropy (ΔS) relates to the change in disorder of the system, including the conformational restriction of the molecules upon binding and the release of ordered water molecules from their surfaces. europeanpharmaceuticalreview.com

Techniques like Isothermal Titration Calorimetry (ITC) are used to directly measure these parameters. europeanpharmaceuticalreview.comnih.gov For avoparcin specifically, thermodynamic determination has been noted as challenging due to a relatively low enthalpy of binding. nottingham.ac.uk This suggests that entropic factors, such as those arising from hydrophobic interactions and conformational changes, may play a significant role in the binding process. nih.gov

Kinetics of binding involves the association rate constant (kₐ or k_on_) and the dissociation rate constant (k_d_ or k_off_). criver.com

Association rate (kₐ) measures how quickly the antibiotic binds to its target.

Dissociation rate (k_d_) measures how quickly the antibiotic-target complex falls apart. The reciprocal of this rate (1/k_d_) is the residence time, a parameter often correlated with clinical efficacy. criver.com

Methods such as Surface Plasmon Resonance (SPR) are standard for measuring these kinetic rates. nih.govcriver.com While specific kₐ and k_d_ values for this compound are not widely reported in the literature, these parameters are crucial for a complete understanding of its pharmacological profile.

Allosteric Modulation and Conformational Changes Upon Binding

The interaction of this compound with its target is not a simple lock-and-key mechanism but involves complex dynamic processes, including allosteric modulation and significant conformational changes.

Allosteric modulation occurs when binding at one site on a molecule affects the binding properties of another distinct site. nih.gov For most glycopeptide antibiotics, including avoparcin, dimerization and ligand binding are cooperative processes, which is a form of allosteric modulation. tainstruments.com The binding of a ligand to an avoparcin monomer enhances the formation of an antibiotic dimer. tainstruments.com This dimer, in turn, binds the bacterial cell wall precursors with a much higher affinity than the monomer does. This cooperative relationship significantly enhances the biological activity of the antibiotic at the site of infection. tainstruments.com The presence of a chlorobiphenyl side chain, a feature of avoparcin, is known to promote this critical dimerization. acs.org

Interactions with Lipid II and Other Cell Wall Intermediates

The ultimate target of this compound within the bacterial cell wall synthesis pathway is Lipid II . annualreviews.orggovernment.se Lipid II is a vital precursor molecule, consisting of a lipid carrier (undecaprenyl pyrophosphate) linked to the N-acetylmuramic acid-N-acetylglucosamine-pentapeptide building block of the peptidoglycan. mdpi.com This molecule is synthesized on the inner side of the cytoplasmic membrane and then "flipped" to the outer surface, where it is incorporated into the growing cell wall by transglycosylase and transpeptidase enzymes. mdpi.com

Avoparcin and other glycopeptides exert their bactericidal effect by directly sequestering Lipid II on the outer surface of the membrane. annualreviews.org The antibiotic forms a stable complex by establishing a network of five critical hydrogen bonds with the C-terminal D-Ala-D-Ala moiety of the Lipid II pentapeptide. government.se This binding event effectively shields the Lipid II substrate, sterically hindering the transglycosylase and transpeptidase enzymes from accessing it. mdpi.com By preventing the incorporation of new subunits, this compound halts the extension and cross-linking of the peptidoglycan layer, which compromises the structural integrity of the cell wall and ultimately leads to cell lysis and bacterial death. nih.gov

Mechanisms of Antimicrobial Resistance and Epidemiological Research

Glycopeptide Resistance Phenotypes and Genotypes

Acquired resistance to glycopeptides like avoparcin (B1665849) is primarily achieved by altering the drug's target site within the bacterial cell wall. frontiersin.org This modification prevents the antibiotic from binding effectively, allowing the bacterium to survive and replicate. The most significant mechanism involves the synthesis of alternative peptidoglycan precursors. frontiersin.orgoup.com

High-level resistance to glycopeptides, including avoparcin, is conferred by a cluster of genes, most notably vanA, vanH, and vanX. nih.govnih.gov These genes work in concert to reprogram the synthesis of the bacterial cell wall. frontiersin.orgmdpi.com The vanA gene cluster is often located on mobile genetic elements, facilitating its spread. nih.govmdpi.com

The function of these genes is highly coordinated. In the presence of a glycopeptide, the vanS sensor kinase activates the vanR response regulator. frontiersin.orgmdpi.com This activation triggers the transcription of the structural genes: vanH, vanA, and vanX. frontiersin.orgmdpi.com

vanH : Encodes a D-lactate dehydrogenase that converts pyruvate (B1213749) into D-lactate (D-Lac). frontiersin.orgnih.gov

vanA : Encodes a ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). frontiersin.orgnih.gov

vanX : Encodes a D,D-dipeptidase that specifically hydrolyzes the normal D-alanyl-D-alanine (D-Ala-D-Ala) precursors, preventing their incorporation into the cell wall. nih.govmdpi.com

This coordinated action ensures that the cell exclusively produces the modified precursors that have a low affinity for glycopeptide antibiotics. frontiersin.orgnih.gov

Table 1: Key Genes in the vanA Cluster and Their Functions

| Gene | Protein Product | Function in Resistance |

|---|---|---|

| vanA | D-Ala-D-Lac ligase | Catalyzes the formation of the D-Ala-D-Lac depsipeptide, the modified target with low affinity for glycopeptides. frontiersin.orgnih.gov |

| vanH | D-lactate dehydrogenase | Produces D-lactate from pyruvate, providing the substrate for the VanA ligase. frontiersin.orgnih.gov |

| vanX | D,D-dipeptidase | Cleaves the standard D-Ala-D-Ala dipeptide, eliminating the high-affinity target for glycopeptides. nih.govmdpi.com |

| vanR | Response regulator | Activates transcription of the vanHAX operon in response to a signal from VanS. frontiersin.orgmdpi.com |

| vanS | Sensor histidine kinase | Detects the presence of glycopeptide antibiotics and signals VanR to activate resistance gene expression. frontiersin.orgmdpi.com |

The core mechanism of high-level glycopeptide resistance is the modification of the C-terminal end of the peptidoglycan precursor. oup.comresearchgate.net Normally, this precursor terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is the binding site for glycopeptides like vancomycin (B549263) and avoparcin. oup.comresearchgate.net The vanA gene cluster facilitates the replacement of this dipeptide with D-alanyl-D-lactate (D-Ala-D-Lac). frontiersin.orguu.nl This substitution eliminates a critical hydrogen bond necessary for high-affinity antibiotic binding, resulting in a 1,000-fold reduction in binding affinity and conferring high-level resistance. oup.com

Another, less common modification involves the substitution with D-alanyl-D-serine (D-Ala-D-Ser), mediated by gene clusters such as vanC, vanE, and vanG. researchgate.netnih.gov This change results in a more modest, approximately 7-fold, reduction in binding affinity and typically confers a lower level of resistance. oup.comnih.gov

vanA, vanH, and vanX Gene Cluster Dynamics

Genetic Mobility of Resistance Determinants (Conjugative Transposons)

The rapid and widespread dissemination of glycopeptide resistance is largely due to the location of the resistance genes on mobile genetic elements, particularly conjugative transposons. nih.govsemanticscholar.org The vanA gene cluster is frequently found on the Tn1546 transposon. mdpi.com These genetic elements can move between plasmids and the bacterial chromosome and can be transferred from a donor to a recipient bacterium through conjugation. semanticscholar.orgmdpi.com This horizontal gene transfer capability allows resistance to spread not only among enterococci but also raises concerns about potential transfer to other more virulent pathogens. oup.com The presence of the vanHAX gene cluster on these transposons ensures that the entire functional unit for high-level resistance is transferred together. nih.gov

Cross-Resistance Linkages with Other Glycopeptide Antibiotics

A significant public health concern arising from the use of avoparcin in animals was the selection for bacteria that were also resistant to clinically important glycopeptides used in human medicine. The resistance mechanism conferred by the vanA gene cluster results in cross-resistance to both avoparcin and vancomycin. oup.comcabidigitallibrary.org Strains exhibiting the VanA phenotype are resistant to high levels of both vancomycin and another glycopeptide, teicoplanin. mdpi.comoup.com This cross-resistance means that the use of avoparcin in agriculture created a reservoir of enterococci that were resistant to last-resort antibiotics for treating severe human infections. researchgate.net

Molecular Epidemiology of Resistance Emergence in Environmental and Animal Reservoirs

The use of avoparcin as a growth promoter in animal feed, particularly for poultry and pigs, has been strongly linked to the emergence of a large reservoir of vancomycin-resistant enterococci (VRE) in farm animals. researchgate.netasm.org Numerous studies conducted in Europe during the 1990s demonstrated a high prevalence of VRE in the feces of animals on farms that used avoparcin, while farms that did not use the additive had a much lower prevalence. oup.comasm.org For instance, in Denmark in 1994, approximately 24,000 kg of avoparcin were used in animals, compared to only 24 kg of vancomycin used in humans, highlighting the immense selective pressure in the agricultural sector. nih.gov

Molecular studies confirmed the link by showing that VRE isolates from farm animals and meat products were genetically similar to those found in humans, suggesting transmission through the food chain. nih.gov The presence of identical vanA gene clusters in enterococci from both animal and human sources provided strong evidence for this transmission pathway. oup.comnih.gov This created a substantial community reservoir of VRE, independent of vancomycin use in hospitals. nih.gov VRE could be isolated from various environmental sources, including soil and water, often linked to agricultural runoff. nih.gov

Persistence and Transmission of Resistance Genes Post-Intervention

Following the ban of avoparcin in the European Union in 1997, studies were conducted to monitor the prevalence of VRE in animal populations. uu.nlresearchgate.net While some studies reported a decrease in VRE prevalence in both farm animals and healthy humans after the ban, others showed a surprising persistence of these resistant strains in the farm environment for years. uu.nlasm.orgresearchgate.net

Several theories have been proposed to explain this persistence. One major factor is the co-selection of resistance genes. The vanA gene is often located on the same mobile genetic element (plasmid or transposon) as genes conferring resistance to other antibiotics, such as macrolides (erythromycin) and tetracyclines, which continued to be used in agriculture. asm.org Therefore, the use of these other antibiotics could inadvertently maintain the presence of the vanA gene in the bacterial population. asm.org Furthermore, VRE can persist in the farm environment, such as in soil and on equipment, acting as a continuous source of colonization for new flocks or herds. researchgate.net This environmental contamination contributes to the long-term persistence of resistance genes even in the absence of the initial selective pressure from avoparcin. researchgate.net

Design, Synthesis, and Evaluation of Avoparcin Analogs and Derivatives

Structure-Activity Relationship Studies of Avoparcin (B1665849) Modifications

Avoparcin is a glycopeptide antibiotic complex primarily composed of two structurally related molecules: α-avoparcin and β-avoparcin. mdpi.com These two components share the same core heptapeptide (B1575542) structure but differ in the chlorination pattern of their aromatic rings. This subtle structural difference influences their biological activity.

Studies utilizing electrospray ionization mass spectrometry (ESI-MS) have been conducted to determine the solution-phase affinity constants of both α- and β-avoparcin with various synthetic peptides that mimic the bacterial cell-wall receptor (e.g., N-Ac-D-Ala-D-Ala-D-Ala). capes.gov.brresearchgate.net These comparative studies revealed that the binding affinities of both avoparcin variants are in the same order of magnitude as that of vancomycin (B549263) for the same receptor-mimicking peptides. capes.gov.br However, nuanced differences in binding strength were observed between the two avoparcin components. Specifically, β-avoparcin consistently displayed slightly higher binding affinities than α-avoparcin, a difference that was more pronounced with peptides that bind more strongly to the antibiotics. researchgate.net This suggests that the specific chlorination pattern of β-avoparcin contributes to a more favorable interaction with the D-Ala-D-Ala target, which is crucial for its mechanism of action. capes.gov.brresearchgate.net The structural similarity and comparable binding affinities to vancomycin support the hypothesis that the use of avoparcin could be linked to the emergence of vancomycin-resistant enterococci (VRE). capes.gov.br

Semisynthetic Approaches to Novel Glycopeptide Antibiotics

The modification of natural glycopeptide antibiotics is a well-established strategy to create second-generation drugs with improved properties. researchgate.netnih.gov This process, known as semisynthesis, typically involves chemically altering the structure of a precursor molecule isolated from a fermentation process. nih.gov Prominent examples of successful semisynthetic glycopeptides include oritavancin (B1663774), telavancin (B1682011), and dalbavancin (B606935). nih.govwikipedia.org

Oritavancin, for instance, is a lipoglycopeptide derived from chloroeremomycin, a structural analog of vancomycin. nih.govinfezmed.itnih.gov The key modification is the N-alkylation of the disaccharide amino group with a 4'-chlorobiphenylmethyl substituent. nih.govoup.com This addition of a lipophilic side chain confers several advantages, including an enhanced ability to anchor to the bacterial cell membrane, which adds a secondary mechanism of action by disrupting membrane integrity. ucl.ac.benih.gov Similarly, telavancin is a derivative of vancomycin, while dalbavancin is derived from A40926, a teicoplanin-like molecule. nih.gov These modifications have been pivotal in overcoming certain resistance mechanisms and improving the antibacterial spectrum. nih.govucl.ac.be

While semisynthesis is a critical tool in the development of novel glycopeptides, specific examples of using avoparcin-beta as a direct precursor for the chemical synthesis of new antibiotic derivatives are not extensively detailed in the available research.

Biosynthetic Engineering for Modified Avoparcin Structures

The genetic potential of antibiotic-producing microorganisms, such as the avoparcin producer Amycolatopsis coloradensis, often exceeds the number of metabolites identified under standard laboratory conditions. mdpi.com Recent investigations into the fermentation products of A. coloradensis ATCC 53629 have uncovered previously undescribed avoparcin analogs without direct genetic engineering. mdpi.com

Analysis of the fermentation broth revealed, in addition to α- and β-avoparcin, two new compounds identified as α-ristosamynil-avoparcin and β-ristosamynil-avoparcin. researchgate.net High-resolution mass spectrometry confirmed that these new molecules correspond to the respective avoparcin structures with an additional ristosamine (B1219620) sugar moiety. mdpi.com The discovery of these natural variants highlights the inherent flexibility of the avoparcin biosynthetic pathway and suggests that it can be manipulated to generate novel structures. The isolation of a high-producing morphological variant of the A. coloradensis strain further demonstrated that productivity of this complex, including the novel ristosamynil derivatives, can be significantly increased through strain selection and optimization of fermentation conditions. mdpi.comresearchgate.net

These findings underscore the potential of biosynthetic engineering, where the genes within the glycopeptide biosynthetic gene cluster (BGC) are deliberately modified. mdpi.com By understanding and manipulating the enzymes responsible for tailoring the avoparcin scaffold—such as glycosyltransferases—it is feasible to rationally design and produce novel avoparcin analogs with potentially enhanced or different biological activities. mdpi.com

Comparative Research with Related Glycopeptide Antibiotics (e.g., Oritavancin, Ristocetin)

Avoparcin belongs to the glycopeptide antibiotic class, which is structurally categorized based on the amino acid residues at specific positions in the heptapeptide core. annualreviews.org Avoparcin is classified as a Group II glycopeptide, characterized by aromatic residues at positions 1 and 3. annualreviews.orgresearchgate.net This distinguishes it from Group I compounds like vancomycin (which has aliphatic residues) and Group III compounds like ristocetin (B1679390), where the aromatic residues at positions 1 and 3 are covalently linked. annualreviews.orgresearchgate.net

Oritavancin , a second-generation lipoglycopeptide, is a semisynthetic derivative of chloroeremomycin, a Group I glycopeptide. nih.govinfezmed.itnih.gov Its structure differs significantly from avoparcin due to several key features. Oritavancin possesses a 4'-chlorobiphenylmethyl lipophilic side chain, which is absent in avoparcin. oup.comnih.gov This modification allows oritavancin to anchor in the bacterial cell membrane, leading to membrane disruption, depolarization, and rapid bactericidal activity—a mechanism not present in first-generation glycopeptides like avoparcin. nih.govoup.com Furthermore, oritavancin has multiple mechanisms of action, including the inhibition of both transglycosylation and transpeptidation steps in cell wall synthesis. oup.comnih.gov

Ristocetin is a Group III glycopeptide that is structurally more complex than avoparcin. annualreviews.orgresearchgate.net It features a tetracyclic structure, making its core more rigid than the tricyclic structure of vancomycin-type antibiotics. researchgate.net A major distinguishing feature is its extensive glycosylation; ristocetin possesses a unique tetrasaccharide attached to residue 4 of its heptapeptide core, whereas avoparcin has a disaccharide. researchgate.netoup.com While both antibiotics function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, the structural differences, particularly in the peptide backbone and sugar arrangements, lead to different binding characteristics. annualreviews.orgresearchgate.net Ristocetin is also known for its diagnostic use in hematology to induce platelet agglutination in the presence of von Willebrand factor, a property not associated with avoparcin. practical-haemostasis.comnih.gov

Compound Names Mentioned

Advanced Analytical Methodologies for Avoparcin Beta Research

Spectrometric Techniques for Structural Characterization and Interaction Analysis

Spectrometric methods are indispensable in the detailed structural analysis of avoparcin-beta, a complex glycopeptide antibiotic. These techniques provide critical insights into its molecular weight, elemental composition, and the intricate three-dimensional arrangement of its atoms. Furthermore, they are pivotal in studying the non-covalent interactions between this compound and its biological targets.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the structural elucidation of this compound. researchgate.netcapes.gov.br In positive-ion ESI mode, the full-scan LC-MS spectra of the avoparcin (B1665849) complex typically show the protonated ions [M+2H]²⁺ for both α-avoparcin and β-avoparcin. mdpi.com Specifically for β-avoparcin, a doubly charged ion is observed at an m/z of 973. mdpi.com

Tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of selected ions. scirp.orgcreative-proteomics.com For instance, data acquisition using MS/MS with multiple reaction monitoring of the product ions of [M+3H]³⁺ has been successfully applied. The major product ions for β-avoparcin are observed at m/z 649, which further fragment to ions at m/z 86, 113, and 130 in ESI(+) mode. researchgate.netnih.gov This fragmentation pattern is crucial for confirming the identity of the compound in complex matrices. researchgate.netnih.gov

ESI-MS is also a powerful tool for studying the interactions between this compound and bacterial cell-wall receptor analogues. researchgate.netcapes.gov.br By analyzing mixtures of the antibiotic and receptor-mimicking peptides, the formation of non-covalent complexes can be directly observed in the mass spectrum. This allows for the determination of solution-phase affinity constants. researchgate.netcapes.gov.br Studies have shown that β-avoparcin generally exhibits slightly higher binding affinities than α-avoparcin for these receptor-mimicking peptides, a finding that may correlate with its antibacterial activity. researchgate.net

Table 1: Key ESI-MS and Tandem MS Data for this compound

| Ion Type | Precursor Ion (m/z) | Product Ions (m/z) | Analytical Application |

|---|---|---|---|

| Doubly charged ion [M+2H]²⁺ | 973 | - | Identification of β-avoparcin |

| Triply charged ion [M+3H]³⁺ | 649 | 86, 113, 130 | Structural confirmation and quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound in solution. indianastate.edunih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the molecule's complex three-dimensional structure. researchgate.net

¹H NMR chemical shifts, ¹H-¹H nuclear Overhauser enhancement (NOE) data, and pH titration experiments are particularly informative. nih.gov Analysis of the aromatic proton signals in the ¹H NMR spectrum, typically found between 6.40 and 6.55 ppm, can reveal information about functionalization on the aryl rings of the aglycone core. mdpi.com

Table 2: Illustrative ¹H NMR Chemical Shift Data for Avoparcin Derivatives

| Proton Type | Chemical Shift Range (ppm) | Significance |

|---|---|---|

| Aromatic Protons (D6 position) | 6.40 - 6.55 | Indicates functionalization on the D aryl ring |

Chromatographic Separation and Quantification Methods for Isoforms

The avoparcin complex produced during fermentation consists mainly of two major, structurally related glycopeptides: α-avoparcin and β-avoparcin. mdpi.com Effective chromatographic techniques are therefore essential for the separation, isolation, and quantification of these individual isoforms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of this compound from its related compounds. epa.govspringernature.com Various HPLC modes have been successfully employed, including reversed-phase, normal-phase, and polar-organic modes. nih.gov

A typical analytical HPLC method for separating α- and β-avoparcin utilizes a C18 column. mst.edu For instance, a Cosmosil 5C18-AR column with a mobile phase consisting of 2.5% acetic acid and 0.01 M sodium heptane (B126788) sulfonic acid in an acetonitrile/water mixture (pH 4.0), coupled with UV detection at 280 nm, has proven effective. epa.gov In one reported method, α-avoparcin and β-avoparcin exhibited retention times of 8.050 min and 8.813 min, respectively. mdpi.com

Reversed-phase HPLC is the predominant mode for avoparcin analysis. mst.edu The separation is based on the differential partitioning of the isoforms between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. The slightly different polarity between α- and β-avoparcin, arising from the presence of an additional chlorine atom in the latter, allows for their resolution. wikipedia.org

Furthermore, avoparcin itself has been used to create a chiral stationary phase (CSP) for HPLC. nih.govwikipedia.org When covalently bonded to silica (B1680970) gel, the avoparcin CSP is effective for the enantiomeric separation of a variety of racemic compounds. nih.govmst.edu This application highlights the complex stereochemistry of the avoparcin molecule, which includes 32 stereogenic centers. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion between the CSP and the analyte enantiomers. mst.edu

Table 3: Example HPLC Parameters for Avoparcin Isoform Separation

| Parameter | Condition |

|---|---|

| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm) |

| Mobile Phase | 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 |

| Detection | UV at 280 nm |

| Retention Time (β-avoparcin) | 8.813 min |

Capillary Electrophoresis Techniques (CZE, MEKC)

Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of avoparcin isoforms. researchgate.net

Capillary Zone Electrophoresis (CZE) has been successfully used to separate α- and β-avoparcin. nih.gov The separation is achieved in a bare fused-silica capillary using a 20 mM borate (B1201080) buffer at an optimal pH of 9.2. nih.gov This pH is approximately the average of the pKa values of the two isoforms (pKa of 7.99 for β-avoparcin and 10.3 for α-avoparcin), maximizing the difference in their effective electrophoretic mobilities. nih.gov The presence of borate is essential as it forms differential complexes with the sugar moieties of the glycopeptides, enhancing separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC) , a hybrid of electrophoresis and chromatography, provides even greater resolving power. nih.gov By adding a surfactant such as sodium dodecyl sulfate (B86663) (SDS) to the running buffer, a pseudostationary micellar phase is formed. nih.gov The differential partitioning of the avoparcin isoforms into these micelles, combined with their inherent electrophoretic mobility differences, allows for baseline resolution of α- and β-avoparcin, including their minor components. nih.gov A concentration of 75 mM SDS in the running buffer has been shown to provide excellent separation. nih.gov

Table 4: Capillary Electrophoresis Conditions for this compound Analysis

| Technique | Buffer System | Key Parameters |

|---|---|---|

| CZE | 20 mM Borate | pH 9.2 |

| MEKC | Borate or CHES buffer with 75 mM SDS | pH 9.2 |

Development and Validation of Analytical Standards

The development and validation of analytical standards are fundamental for ensuring the accuracy, reliability, and comparability of analytical results in scientific research. For this compound, a component of the avoparcin complex, establishing well-characterized reference materials is a critical process, particularly as its use has been discontinued (B1498344) in many regions, yet monitoring for residues in food products continues. researchgate.net The lack of certified pure-substance reference materials presents a significant challenge for laboratories, hindering their ability to produce traceable and comparable data. researchgate.net

The validation of an analytical method is the documented process that proves a method is suitable for its intended purpose. ujpronline.com This involves evaluating several key performance parameters to ensure the quality and consistency of the results. ujpronline.comwoah.org The core parameters for method validation include accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). ujpronline.comwoah.org

The production of the avoparcin complex to be used as an analytical standard has been undertaken by optimizing fermentation processes. mdpi.com In one approach, a high-producer morphological variant of the bacterium Amycolatopsis coloradensis was selected, which significantly increased the productivity of the avoparcin complex in flask fermentations. mdpi.com This allows for the generation of sufficient material for purification and characterization as a reference standard. mdpi.com Authentic standards of α- and β-avoparcin for use in method development are often isolated and purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). epa.gov

Purity assessment is a cornerstone of characterizing a reference standard. researchgate.net This is typically achieved through a mass balance approach, which involves identifying and quantifying all impurities, including related organic compounds and inorganic substances. researchgate.net This task is particularly challenging for avoparcin because it naturally exists as a complex of α- and β-avoparcin and is susceptible to hydrolysis, complicating the impurity profile. researchgate.netmdpi.com

Various advanced analytical methodologies have been developed and validated for the separation and quantification of this compound. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Zone Electrophoresis (CZE). epa.govresearchgate.netnih.gov Each method offers distinct advantages in terms of sensitivity, selectivity, and resolution.

For instance, a CZE method was developed that successfully separates α- and β-avoparcin by using a 20 mM borate buffer at pH 9.2. nih.gov The addition of 75 mM sodium dodecyl sulfate (SDS) to the running buffer was found to be crucial for achieving baseline resolution of the two components. nih.gov Similarly, HPLC methods have been validated for determining residual avoparcin in matrices like chicken muscle, demonstrating a high correlation with traditional bioassays. epa.gov For highly sensitive and selective detection, an LC-ESI-MS/MS method has been established, capable of detecting trace amounts of avoparcin in animal tissues and milk. researchgate.net

The validation of these methods involves rigorous testing to establish their performance characteristics. The findings from these validation studies provide the necessary confidence in the data generated for research and regulatory purposes.

Detailed Research Findings

Table 1: Validation Parameters for Different Analytical Methods for this compound

| Parameter | Capillary Zone Electrophoresis (CZE) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|---|

| Matrix | Pharmaceutical Formulations | Chicken Muscle | Animal Tissues & Milk |

| Linearity (Correlation Coefficient) | 0.9999 (0.5-50 ppm) nih.gov | Not specified, but highly correlated with bioassay (r=0.95) epa.gov | r > 0.998 researchgate.net |

| Limit of Detection (LOD) | 0.2 - 0.5 ppm nih.gov | 0.5 µg/g epa.gov | 3 ng/mL (instrumental) researchgate.net |

| Limit of Quantitation (LOQ) | Not specified | Not specified | 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken) researchgate.net |

| Accuracy (Recovery) | Not specified | 99.5% - 104% epa.gov | > 73.3% researchgate.net |

| Precision (RSD) | Not specified | Not specified | < 12.0% researchgate.net |

Table 2: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method epa.gov | LC-MS/MS Method researchgate.net |

|---|---|---|

| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm) epa.gov | Ion-exchange (SAX) and InertSep C18-A cartridge for SPE cleanup researchgate.net |

| Mobile Phase | 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 epa.gov | Not specified for chromatography, but 5% TFA used for extraction researchgate.net |

| Detection | UV at 280 nm epa.gov | ESI(+) mode, MRM of product ions of [M+3H]³⁺ at m/z 649 → 86/113/130 researchgate.net |

| Flow Rate | Not specified | Not specified |

| Injection Volume | Not specified | Not specified |

Ecological and Evolutionary Impact of Avoparcin Beta Use

Selection Pressure on Bacterial Populations in Agricultural Environments

The extensive use of avoparcin (B1665849) in animal feed for growth promotion created immense selection pressure on the gut microbiota of livestock, particularly favoring the emergence of vancomycin-resistant enterococci (VRE). nih.govtandfonline.com Avoparcin, being structurally related to vancomycin (B549263), selects for bacteria that carry resistance genes, such as the vanA gene cluster, which confers cross-resistance to vancomycin, a critically important antibiotic in human medicine. nih.gov The scale of this selective pressure was substantial; for instance, in Denmark in 1994, over 24,000 kg of avoparcin was used in animals, compared to just 24 kg of vancomycin used in human medicine that same year. tandfonline.comnih.gov A similar scenario was observed in Australia between 1992 and 1996, where over 62,000 kg of avoparcin was imported compared to less than 600 kg of vancomycin. tandfonline.comnih.gov

This continuous, sub-therapeutic administration of avoparcin to entire flocks and herds of animals, such as broilers and pigs, provided an ideal environment for the selection and proliferation of resistant enterococci. nih.govnih.gov Studies demonstrated a direct association between the use of avoparcin as a growth promoter and the high prevalence of VRE on poultry and pig farms. nih.govresearchgate.net Research has also uncovered that commercial, feed-grade preparations of avoparcin were contaminated with substantial amounts of bacterial DNA, including sequences homologous to the van resistance gene cluster. nih.gov This suggests that the use of avoparcin in animal feed not only selected for existing resistant strains but may have also directly introduced the genetic determinants for resistance into the intestinal flora of livestock. nih.gov

Avoparcin and Vancomycin Usage Comparison (c. 1990s)

| Country/Region | Time Period | Avoparcin Use in Animals (kg) | Vancomycin Use in Humans (kg) | Reference |

|---|---|---|---|---|

| Denmark | 1994 | >24,000 | 24 | tandfonline.comnih.gov |

| Australia | 1992-1996 | ~62,000 | <600 | tandfonline.comnih.gov |

Environmental Fate and Persistence of Avoparcin-Associated Resistance

The discontinuation of avoparcin use did not lead to the immediate disappearance of the resistance it had selected for. Vancomycin-resistant enterococci and their associated resistance genes have shown a remarkable ability to persist in agricultural environments for many years after the withdrawal of the primary selective pressure. tandfonline.complos.org VRE has been shown to persist in the poultry farm environment, including in broiler houses, despite cleaning and disinfection procedures between flocks. oup.comresearchgate.net This environmental persistence creates a continuous source for the colonization of new flocks of birds. researchgate.net

Several factors may contribute to the long-term persistence of avoparcin-associated resistance. One significant mechanism is co-selection. The genes conferring vancomycin resistance (vanA) are often located on mobile genetic elements, such as plasmids, which can also carry genes for resistance to other antimicrobials used in livestock production, such as macrolides (e.g., erythromycin, tylosin) and tetracyclines. mdpi.comresearchgate.net The continued use of these other antibiotics can therefore indirectly select for and maintain vancomycin resistance within the bacterial population. mdpi.com Studies have also suggested a link between the vanA gene and copper resistance, with copper being a common additive in animal feed. bioone.org

Furthermore, animal manure serves as a major vehicle for the dissemination of resistant bacteria and resistance genes into the wider environment. nih.govscielo.org.za When manure from animals carrying VRE is used as fertilizer, it introduces these resistant strains and mobile genetic elements into the soil. nih.gov From there, they can contaminate water sources and potentially be taken up by crops, representing a significant environmental reservoir of antibiotic resistance. scielo.org.zaacs.orgfao.org The resistance genes themselves can persist in the environment after the host bacteria have died, as DNA can be protected from degradation by binding to soil particles and may later be taken up by other bacteria. acs.org

Interspecies Transfer and Public Health Implications of Resistance Reservoirs

A primary public health concern stemming from the agricultural use of avoparcin is the creation of a large reservoir of VRE in food animals that can be transferred to humans. nih.govnih.gov This transfer can occur through several pathways, including direct contact with animals, handling of contaminated meat, or consumption of contaminated food products. nih.govscielo.org.za Molecular epidemiology studies have provided strong evidence for this link, identifying VRE strains with identical genetic profiles and resistance elements in both farm animals (pigs and poultry) and humans, particularly those with occupational exposure like farm workers. nih.govnih.govresearchgate.net

The animal gut serves as a melting pot where resistance genes can be exchanged between bacteria. tandfonline.comnih.gov Even if animal-adapted VRE strains only colonize the human intestine transiently, this can be sufficient time for them to transfer their resistance genes, like the vanA gene cluster located on mobile transposons (e.g., Tn1546), to human-adapted strains of enterococci or other bacteria. tandfonline.comnih.govslu.se This horizontal gene transfer turns the commensal human gut flora into a potential reservoir of clinically significant resistance. nih.gov In vivo studies using gnotobiotic mice have demonstrated the successful transfer of the vanA gene from porcine Enterococcus faecium to a human strain within the digestive tract. nih.gov

The public health implications are profound because vancomycin is often considered a last-resort antibiotic for treating serious infections caused by multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). plos.org The spread of vancomycin resistance from the agricultural reservoir threatens the efficacy of this critical human medicine. The presence of VRE in the food chain and the broader community complicates infection control efforts and increases the risk of difficult-to-treat nosocomial (hospital-acquired) infections. nih.govnih.govsajs.co.za

Longitudinal Studies on Resistance Prevalence Following Withdrawal

Following the ban of avoparcin as a growth promoter in several countries, numerous longitudinal studies were conducted to track the prevalence of VRE in animal populations. The European Union banned avoparcin in 1997, with some countries like Denmark and Norway implementing bans as early as 1995. plos.org These bans provided a large-scale ecological experiment to observe the effects of removing a specific selective pressure.

Generally, studies across Europe reported a significant decline in the prevalence of VRE in poultry and pigs after the avoparcin ban. nih.govmednexus.orgroyalsocietypublishing.org In Denmark, the prevalence of VRE in broilers dropped from approximately 80% in 1995 to very low or undetectable levels when measured by non-selective methods a decade later. mednexus.orgasm.org Similarly, studies in Germany and the Netherlands also documented a marked decrease in VRE in farm animals and food products of animal origin. plos.orgslu.se This decline was mirrored by a reduced prevalence of VRE colonization in healthy humans in the community, reinforcing the link between agricultural use and the human reservoir. nih.govslu.se

However, these studies also consistently revealed the remarkable persistence of VRE, albeit at lower levels, for many years post-ban. tandfonline.commdpi.com Using more sensitive selective enrichment methods, researchers could still detect VRE in a significant proportion of broiler flocks more than a decade after avoparcin was withdrawn. researchgate.netasm.orgmdpi.com For example, a Danish study 15 years after the ban still found VRE in 47% of broiler flocks, though at very low concentrations. asm.org In Norway, VRE persisted at high levels in poultry for years after the 1995 ban, a situation potentially influenced by the farm environment acting as a reservoir and co-selection by other antimicrobials. plos.orgbioone.org A UK-based study 7 years post-ban also found persistent, multi-drug resistant VRE lineages on a broiler farm. oup.comresearchgate.net This long-term persistence highlights the resilience of resistance reservoirs and the complex interplay of factors, such as co-selection and environmental contamination, that sustain them even after the original selective agent is removed. mdpi.comresearchgate.net

VRE Prevalence in Broilers Following Avoparcin Ban

| Country | Year of Ban | Pre-Ban/Early Post-Ban Prevalence (%) | Later Post-Ban Prevalence (%) | Years Post-Ban of Later Study | Reference |

|---|---|---|---|---|---|

| Denmark | 1995 | ~80% (1995) | 47% (2010, selective enrichment) | 15 | asm.org |

| Norway | 1995 | 97% (1995) | 72% (2003) | 8 | plos.org |

| Germany | 1996 | High prevalence reported | Marked decrease reported | Multiple years | plos.orgslu.se |

| United Kingdom | 1997 | High prevalence assumed | Still isolatable (2004) | 7 | oup.comresearchgate.net |

| Taiwan | 2000 | High prevalence assumed | 1.85% - 8.55% (2000-2003) | 0-3 | researchgate.net |

Future Research Perspectives and Translational Challenges

Elucidation of Remaining Biosynthetic Pathways

The biosynthesis of avoparcin (B1665849), a complex glycopeptide antibiotic, is orchestrated by a large biosynthetic gene cluster (BGC) in the producer organism, Amycolatopsis coloradensis. u-tokyo.ac.jpmdpi.com While the general scaffold is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) system, the precise functions of all enzymes within the cluster and the complete sequence of tailoring reactions—such as glycosylation, halogenation, and oxidative cross-linking—are not fully understood. secondarymetabolites.orgresearchgate.net Future research is critical to completely map the pathway, which can unlock the potential for synthetic biology and bioengineering approaches. nih.govmdpi.com

Recent studies have uncovered that the A. coloradensis population can be heterogeneous, with some variants producing previously undescribed molecules like ristosamynil-avoparcin alongside the known α- and β-avoparcins. mdpi.comresearchgate.net This discovery suggests that the biosynthetic machinery is either more flexible than previously thought or that uncharacterized enzymatic activities exist within the BGC. mdpi.com The complete genome sequencing of A. coloradensis has revealed a notable size of 9.05 Mbp, containing numerous secondary metabolite gene clusters, indicating a significant untapped potential for discovering new metabolites. mdpi.com

To fully elucidate the pathway, modern techniques are being leveraged. Chemoproteomics, using activity-based probes, offers a powerful method to identify functional enzymes that interact with biosynthetic intermediates, thereby accelerating the discovery of key genes. Furthermore, gene knock-out studies and heterologous expression of pathway segments can clarify the roles of specific enzymes, particularly the tailoring enzymes like glycosyltransferases and P450 monooxygenases that generate the final complex structure. researchgate.netnih.gov A comprehensive understanding of the avoparcin BGC is a prerequisite for rationally engineering novel glycopeptide analogues with improved properties. mdpi.com

| Research Area | Objective | Key Methodologies | Potential Outcome |

|---|---|---|---|

| Functional Genomics | Determine the specific function of uncharacterized genes within the avoparcin BGC. | Gene knock-outs, Heterologous expression, Site-directed mutagenesis. | Complete mapping of the biosynthetic pathway. nih.govmdpi.com |

| Chemoproteomics | Identify enzymes interacting with specific biosynthetic intermediates. | Development of affinity probes based on pathway precursors. | Rapid identification of functional enzymes and their substrates. |

| Metabolite Profiling | Identify novel pathway intermediates and shunt products from mutant strains. | High-Resolution Mass Spectrometry, NMR Spectroscopy. | Discovery of new avoparcin-like molecules and a deeper understanding of pathway flexibility. mdpi.com |

| Comparative Genomics | Compare the avoparcin BGC with newly discovered glycopeptide BGCs. | Bioinformatic analysis, Phylogenetic analysis. mdpi.com | Insights into the evolution of glycopeptide biosynthesis and identification of novel tailoring enzymes. |

Strategies for Mitigating Persistent Resistance

The primary mechanism of resistance to avoparcin involves the reprogramming of the bacterial cell wall synthesis pathway. researchgate.net Resistance is typically conferred by the vanA gene cluster, which replaces the terminal D-Ala-D-Ala of peptidoglycan precursors with D-Ala-D-Lactate (D-Ala-D-Lac). mdpi.comnih.gov This substitution dramatically reduces the binding affinity of glycopeptide antibiotics like avoparcin and vancomycin (B549263). researchgate.netmdpi.com

Despite the ban of avoparcin as an agricultural growth promoter in many regions, vancomycin-resistant enterococci (VRE) have persisted in animal populations. plos.orgtandfonline.comresearchgate.net This persistence is often attributed to the co-selection of resistance genes. For instance, the use of other antibiotics, such as the polyether ionophore narasin (B1676957) in broiler feed, may have inadvertently maintained the plasmids carrying the vancomycin resistance genes. plos.org Studies have shown a significant reduction in VRE prevalence following the discontinuation of such co-selecting agents. plos.org

Overcoming this persistent resistance requires innovative strategies. annualreviews.org Key approaches include:

Structural Modification of Glycopeptides: Altering the antibiotic's structure to enhance its binding to the modified D-Ala-D-Lac target or to introduce new mechanisms of action is a primary strategy. researchgate.netnumberanalytics.com Second-generation lipoglycopeptides, such as telavancin (B1682011) and dalbavancin (B606935), incorporate lipophilic side chains that anchor the molecule to the bacterial membrane, increasing its effective concentration near the target and, in some cases, disrupting membrane integrity. researchgate.net

Combination Therapy: Using glycopeptides with other antibiotics can create synergistic effects and hinder the development of resistance. numberanalytics.com

Inhibition of Resistance Mechanisms: Developing compounds that directly inhibit the VanA resistance pathway could restore the efficacy of existing glycopeptides. Research has explored how certain modifications, like sulfation, can help the antibiotic evade detection by the VanS sensor kinase, which is responsible for inducing the resistance genes. nih.gov

Targeted Interventions: Restricting the use of single classes of antibiotics has been shown to be less effective than broader interventions, as it can lead to replacement with other drugs that co-select for resistance. bmj.com Therefore, comprehensive antimicrobial stewardship in both human and veterinary medicine is crucial. nih.gov

Development of High-Throughput Screening for Avoparcin-like Interactions